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Abstract
Ceralasertib (AZD6738) is a potent, selective, and orally bioavailable inhibitor of the Ataxia

Telangiectasia and Rad3-related (ATR) kinase, a pivotal regulator of the DNA Damage

Response (DDR).[1] This technical guide provides a comprehensive overview of the discovery,

chemical properties, and mechanism of action of Ceralasertib. It details the preclinical and

clinical investigations that have established its role as a promising anti-cancer agent, both as a

monotherapy and in combination with other therapies.[2][3] This document adheres to a

structured format, presenting quantitative data in tabular form, outlining detailed experimental

protocols, and providing visual representations of key signaling pathways and experimental

workflows to facilitate a deeper understanding of this targeted therapy.

Discovery and Development
Ceralasertib was developed by AstraZeneca as a highly optimized sulfoximine

morpholinopyrimidine ATR inhibitor.[4] The discovery program aimed to improve upon earlier

compounds by enhancing aqueous solubility and eliminating time-dependent inhibition of the

cytochrome P450 enzyme CYP3A4, a common challenge in drug development that can lead to

drug-drug interactions.[5] This optimization resulted in a clinical candidate with favorable

pharmacokinetic properties suitable for oral administration.[4]
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Chemical Properties
Ceralasertib is a small molecule inhibitor with the chemical formula C₂₀H₂₄N₆O₂S.[6] Its

structure has been optimized for potent and selective binding to the ATP-binding pocket of the

ATR kinase.[1][7]

Property Value Reference

IUPAC Name

4-(4-(1-((S(R))-S-

methylsulfonimidoyl)cyclopropy

l)-6-((3R)-3-methyl-4-

morpholinyl)-2-pyrimidinyl)-1H-

pyrrolo[2,3-b]pyridine

[6]

Molecular Formula C₂₀H₂₄N₆O₂S [6]

Molecular Weight 412.51 g/mol [8]

CAS Number 1352226-88-0 [6]

Solubility Soluble in DMSO [8]

Mechanism of Action: Targeting the DNA Damage
Response
Ceralasertib's primary mechanism of action is the competitive inhibition of ATR kinase activity.

[7] ATR is a master regulator of the cellular response to DNA replication stress, which is the

stalling of DNA replication forks.[9] Many cancer cells exhibit high levels of intrinsic replication

stress due to oncogene activation and defects in other DDR pathways, making them

particularly dependent on ATR for survival.[10]

By inhibiting ATR, Ceralasertib disrupts the ATR-Chk1 signaling cascade, a critical pathway for:

Cell Cycle Checkpoint Control: ATR activation normally leads to the phosphorylation and

activation of Checkpoint Kinase 1 (Chk1), which in turn orchestrates cell cycle arrest in the S

and G2/M phases.[1] This pause allows time for DNA repair. Ceralasertib abrogates these

checkpoints, forcing cells with damaged DNA to enter mitosis, a lethal event known as

mitotic catastrophe.[11]
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Replication Fork Stabilization: ATR plays a crucial role in stabilizing stalled replication forks,

preventing their collapse into DNA double-strand breaks (DSBs).[1] Inhibition of ATR leads to

an accumulation of DSBs, a highly toxic form of DNA damage.[3]

The induction of DNA damage following Ceralasertib treatment is evidenced by the increased

phosphorylation of histone H2AX (γH2AX), a sensitive biomarker for DSBs.[12]

Signaling Pathway Diagram

DNA Replication Stress
(e.g., stalled forks)

ATR Kinase

 activates

Chk1

 phosphorylates

Replication Fork
Stabilization & Repair

Ceralasertib (AZD6738)

 inhibits

Mitotic Catastrophe &
Apoptosis

 leads to

γH2AX (DSB marker)

 increases

p-Chk1 (active)

S and G2/M Checkpoint
Activation

Click to download full resolution via product page

Caption: ATR signaling pathway and the inhibitory action of Ceralasertib.

Quantitative Data
In Vitro Potency and Selectivity
Ceralasertib is a highly potent inhibitor of ATR kinase with excellent selectivity against other

kinases, including those in the PI3K-like kinase (PIKK) family.[13]
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Target Assay Type IC₅₀ / GI₅₀ Reference

ATR (enzyme)
Biochemical Kinase

Assay
1 nM [11]

p-Chk1 (Ser345) in

cells
Cellular Assay 74 nM [6]

mTOR
Cellular Growth

Inhibition
5.7 µM (GI₅₀) [2]

ATM Cellular Assay >5 µM [13]

DNA-PK Cellular Assay >5 µM [13]

PI3K Cellular Assay >5 µM [2]

A screen of over 400 kinases showed no significant inhibition (>50%) at a 1 µM concentration

of Ceralasertib.[2]

Preclinical Pharmacokinetics
Preclinical studies in mice have demonstrated that Ceralasertib is orally bioavailable.[9]

However, it exhibits dose-dependent, non-linear pharmacokinetics, with bioavailability

increasing at higher doses due to saturable first-pass metabolism.[8][9]

Experimental Protocols
ATR Kinase Inhibition Assay (Biochemical)
Objective: To determine the direct inhibitory effect of Ceralasertib on purified ATR kinase

activity.

Materials:

Recombinant human ATR enzyme complex

Kinase substrate (e.g., recombinant Chk1 fragment)

ATP (including γ-³²P-ATP for radiometric detection)
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Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

Ceralasertib (dissolved in DMSO)

Phosphocellulose paper or beads for capturing the phosphorylated substrate

Scintillation counter

Method:

Prepare serial dilutions of Ceralasertib in kinase assay buffer.

In a reaction tube, combine the ATR enzyme, substrate, and Ceralasertib (or DMSO vehicle

control).

Initiate the kinase reaction by adding ATP (spiked with γ-³²P-ATP).

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).

Wash the phosphocellulose paper extensively to remove unincorporated γ-³²P-ATP.

Quantify the incorporated radioactivity using a scintillation counter.

Calculate the percentage of kinase inhibition relative to the DMSO control for each

Ceralasertib concentration and determine the IC₅₀ value using non-linear regression

analysis.

Cell Viability Assay (MTS Assay)
Objective: To assess the effect of Ceralasertib on the proliferation and viability of cancer cell

lines.

Materials:

Cancer cell lines (e.g., ATM-deficient and proficient lines)

96-well cell culture plates

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8715501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Complete cell culture medium

Ceralasertib (dissolved in DMSO)

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

Microplate reader

Method:

Seed cells into 96-well plates at a predetermined density to ensure logarithmic growth over

the course of the experiment. Allow cells to adhere overnight.

Treat the cells with a range of concentrations of Ceralasertib. Include a vehicle-only (DMSO)

control.

Incubate the plates for a specified duration (e.g., 72 hours).

Add the MTS reagent to each well according to the manufacturer's instructions.

Incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium

compound into a colored formazan product.

Measure the absorbance at 490 nm using a microplate reader.

Normalize the absorbance values to the vehicle-treated control wells (representing 100%

viability) and plot the percentage of growth inhibition against the log of the Ceralasertib

concentration to determine the GI₅₀ value.[10]

Western Blot for Pharmacodynamic Markers (p-Chk1
and γH2AX)
Objective: To detect changes in the phosphorylation of Chk1 and H2AX in cells treated with

Ceralasertib, confirming on-target activity and downstream effects.

Materials:

Cancer cell lines
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Cell culture dishes

Ceralasertib

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and electrophoresis apparatus

PVDF or nitrocellulose membranes and transfer apparatus

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies: anti-p-Chk1 (Ser345), anti-total Chk1, anti-γH2AX (Ser139), and a

loading control (e.g., anti-β-actin or anti-GAPDH)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Method:

Seed cells and allow them to adhere. Treat with Ceralasertib for the desired time (e.g., 2-24

hours).

Lyse the cells in ice-cold lysis buffer.

Determine the protein concentration of the lysates using a BCA assay.

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane for 1 hour at room temperature.
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Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody

for 1 hour at room temperature.

Detect the signal using an ECL substrate and an imaging system.

If necessary, strip the membrane and re-probe for total Chk1 and the loading control to

ensure equal protein loading.[1]

Experimental Workflow Diagram
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Caption: A typical experimental workflow for characterizing Ceralasertib.

Clinical Development
Ceralasertib is being evaluated in numerous clinical trials for the treatment of various solid

tumors.[2] It is being tested as a monotherapy, particularly in tumors with deficiencies in other

DDR genes like ATM, and in combination with:

Chemotherapy: Agents like carboplatin and paclitaxel that induce DNA damage.[10][14]

PARP inhibitors: Such as olaparib, to create a synthetic lethal effect by targeting two key

DNA repair pathways.[13]

Immunotherapy: Including immune checkpoint inhibitors like durvalumab, based on the

rationale that increased DNA damage can enhance tumor immunogenicity.[13][15]

Early clinical data have shown promising anti-tumor activity and a manageable safety profile,

with hematologic toxicities being the most common adverse events.[2]
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Conclusion
Ceralasertib is a potent and selective ATR inhibitor that effectively targets a key vulnerability in

many cancers: their reliance on the ATR-mediated DNA damage response. Through the

abrogation of cell cycle checkpoints and the induction of DNA damage, Ceralasertib has

demonstrated significant anti-tumor activity in preclinical models and early clinical trials. Its

favorable chemical and pharmacokinetic properties make it a promising candidate for further

development, both as a single agent and as part of combination therapies, with the potential to

improve outcomes for patients with a range of malignancies. The experimental protocols and

data presented in this guide provide a framework for researchers to further investigate the

therapeutic potential of Ceralasertib.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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